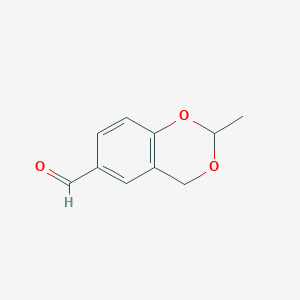
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde, also known as MDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzodioxine ring and an aldehyde group.
Wirkmechanismus
The mechanism of action of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde is not fully understood, but studies suggest that it may act as a DNA intercalator, causing DNA damage and inhibiting cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have also shown promising results, with this compound inhibiting tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has shown promising results as an anti-cancer agent, making it a potentially useful tool for studying cancer biology. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, this compound's potential use as a fluorescent probe for detecting metal ions in biological systems warrants further investigation.
Synthesemethoden
The synthesis of 2-methyl-4H-1,3-benzodioxine-6-carbaldehyde involves the reaction between 2,5-dimethoxybenzaldehyde and malononitrile in the presence of piperidine as a catalyst. The reaction yields this compound as a yellow solid with a melting point of 108-110°C.
Wissenschaftliche Forschungsanwendungen
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
CAS-Nummer |
189683-84-9 |
|---|---|
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2-methyl-4H-1,3-benzodioxine-6-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c1-7-12-6-9-4-8(5-11)2-3-10(9)13-7/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
OUSHWSCHEPRJRW-UHFFFAOYSA-N |
SMILES |
CC1OCC2=C(O1)C=CC(=C2)C=O |
Kanonische SMILES |
CC1OCC2=C(O1)C=CC(=C2)C=O |
Synonyme |
4H-1,3-Benzodioxin-6-carboxaldehyde,2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)
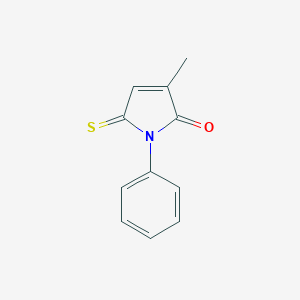
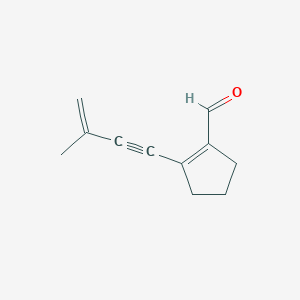
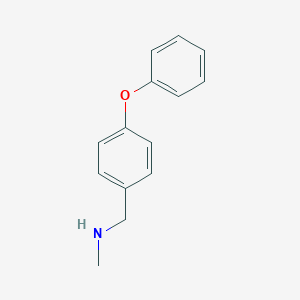
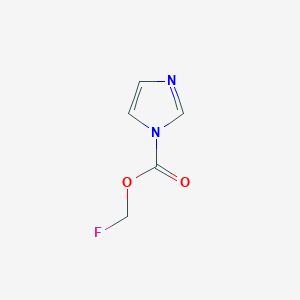
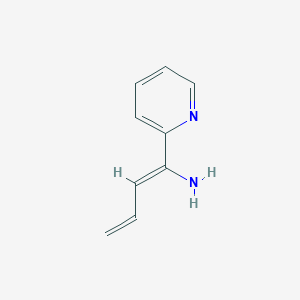
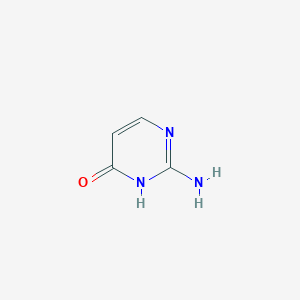
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
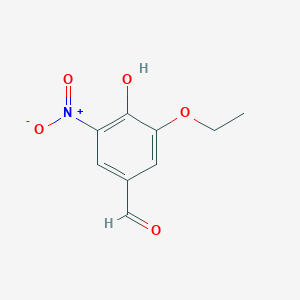
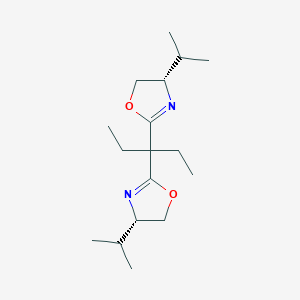
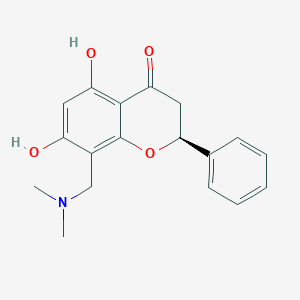
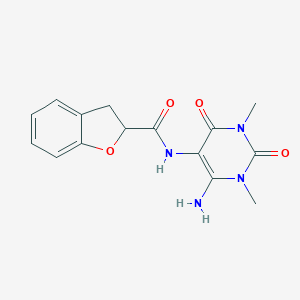
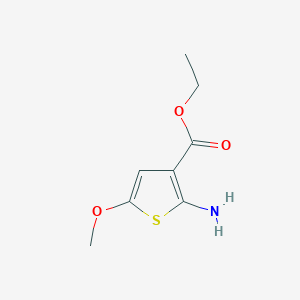
![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)